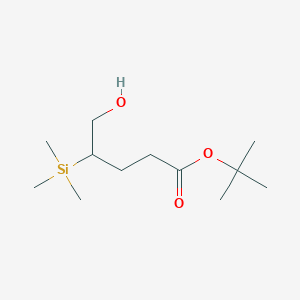![molecular formula C17H14O2 B14185315 3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one CAS No. 925436-79-9](/img/structure/B14185315.png)
3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one is a chemical compound that belongs to the class of naphthopyrans. These compounds are known for their photochromic properties, meaning they can change color when exposed to light.
Métodos De Preparación
The synthesis of 3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one typically involves the reaction of naphthol with propargyl alcohol in the presence of a catalyst. One common method includes heating an aqueous mixture of these starting materials with catalytic β-cyclodextrin hydrate . Another approach involves grinding a mixture of propargyl alcohol, naphthol, TsOH, and silica gel at room temperature, although this method yields lower quantities . Industrial production methods often utilize ball-milling and catalytic InCl3, which lead to higher yields and minimal side products .
Análisis De Reacciones Químicas
3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include acids, bases, and oxidizing agents.
Aplicaciones Científicas De Investigación
3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one has several scientific research applications:
Chemistry: It is used as a photochromic material in the development of smart windows and lenses.
Biology: Its photochromic properties are explored for potential use in biological imaging and sensors.
Industry: It is used in the production of photochromic dyes and pigments for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one involves photoinduced ring-opening processes. When exposed to UV light, the compound undergoes an electronic transition that leads to the opening of the pyran ring, forming colored isomers. These isomers can revert to the original form when the light source is removed, making the compound useful in applications requiring reversible color changes .
Comparación Con Compuestos Similares
3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one is unique due to its specific photochromic properties and the stability of its colored isomers. Similar compounds include:
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Known for its use in ophthalmic lenses.
3H-naphtho[2,1-b]pyran-3-one: Used as an intermediate in organic synthesis.
1H-Naphtho[2,1-b]pyran, 3-ethenyldodecahydro-3,4a,7,7,10a-pentamethyl: Explored for its mechanochemical properties.
These compounds share similar structural features but differ in their specific applications and properties, highlighting the versatility of the naphthopyran framework.
Propiedades
Número CAS |
925436-79-9 |
|---|---|
Fórmula molecular |
C17H14O2 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
3-benzo[f]chromen-3-ylidenebutan-2-one |
InChI |
InChI=1S/C17H14O2/c1-11(12(2)18)16-10-8-15-14-6-4-3-5-13(14)7-9-17(15)19-16/h3-10H,1-2H3 |
Clave InChI |
SQUCNZMWNHGWMP-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C=CC2=C(O1)C=CC3=CC=CC=C32)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


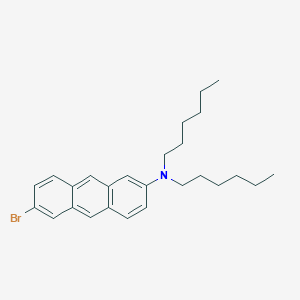
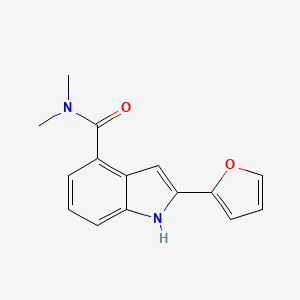

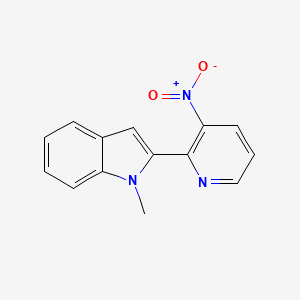
![6-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14185242.png)
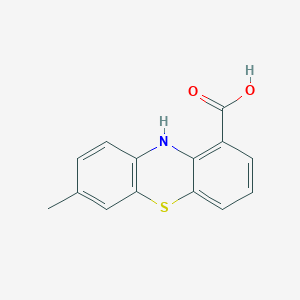
![3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14185258.png)
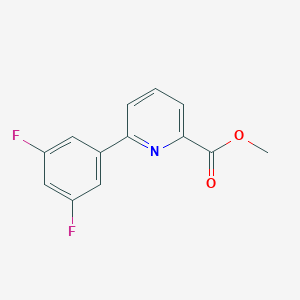
![1-Phenyl-3-{[1-(phenylsulfanyl)naphthalen-2-yl]amino}but-2-en-1-one](/img/structure/B14185278.png)
![6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile](/img/structure/B14185279.png)
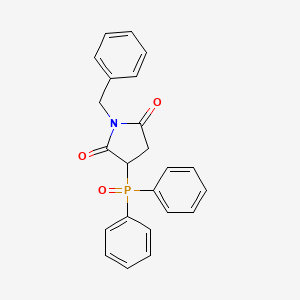
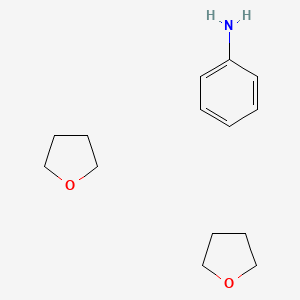
![5-[5-(1-Hydroxynonyl)oxolan-2-YL]pentanoic acid](/img/structure/B14185301.png)
